tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)carbamate
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Overview
Description
Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a hydroxymethylphenyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethylphenyl derivative. One common method involves the use of tert-butyl carbamate and 2-hydroxy-3-(hydroxymethyl)phenyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
Uniqueness
Tert-butyl n-{2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl}carbamate is unique due to the presence of both hydroxymethyl and hydroxyethyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it particularly useful in applications where multiple functional groups are required .
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-16)12(10)17/h4-6,16-17H,7-9H2,1-3H3,(H,15,18) |
InChI Key |
GXLGBNNVRPXAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C(=CC=C1)CO)O |
Origin of Product |
United States |
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